3-Amino-1-(5-methylthiophen-3-yl)propan-1-one

Description

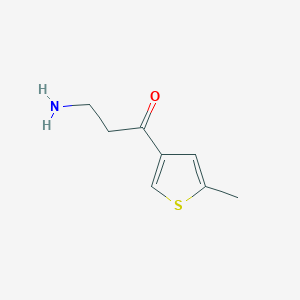

3-Amino-1-(5-methylthiophen-3-yl)propan-1-one (CAS: 1601898-30-9) is a β-amino ketone derivative featuring a 5-methylthiophene substituent. Its molecular formula is C₈H₁₁NOS, with a molecular weight of 169.24 g/mol . The compound’s structure combines a thiophene ring (a sulfur-containing heterocycle) with a methyl group at the 5-position and a propan-1-one backbone linked to an amino group. This structural motif is significant in medicinal and materials chemistry due to the electronic and steric effects imparted by the thiophene ring and amino-ketone functionality.

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

3-amino-1-(5-methylthiophen-3-yl)propan-1-one |

InChI |

InChI=1S/C8H11NOS/c1-6-4-7(5-11-6)8(10)2-3-9/h4-5H,2-3,9H2,1H3 |

InChI Key |

RPRZRQNSGXNCKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)C(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-methylthiophen-3-yl)propan-1-one typically involves the reaction of 5-methylthiophene-3-carboxaldehyde with an appropriate amine under specific conditions. One common method involves the use of reductive amination, where the aldehyde group is reduced in the presence of an amine and a reducing agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-methylthiophen-3-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-1-(5-methylthiophen-3-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of materials with specific electronic properties

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-methylthiophen-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure : Substitutes the 5-methylthiophen-3-yl group with a thiophen-2-yl ring and replaces the ketone with a hydroxyl group.

- The thiophene substitution position (2- vs. 3-) alters electronic distribution and steric interactions .

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

- Structure: Features a chlorinated thiophene (5-Cl substitution) and a conjugated enone system.

- Key Differences : The chlorine atom increases electrophilicity, making this compound more reactive in nucleophilic additions. The phenylprop-2-en-1-one backbone introduces conjugation, affecting UV-Vis absorption properties .

Heterocyclic Amino Ketones with Non-Thiophene Moieties

3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one

- Structure : Replaces the thiophene ring with a 3-methoxyazetidine (four-membered nitrogen heterocycle).

- The methoxy group improves solubility but reduces lipophilicity compared to the methylthiophene group .

3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one

- Structure : Incorporates a furyl group and a triazole-thione moiety.

- Key Differences : The furan ring (oxygen-based heterocycle) offers weaker electron-withdrawing effects than thiophene, altering reactivity. The triazole-thione group introduces hydrogen-bonding capabilities, which may enhance crystallinity or binding to biological targets .

Benzimidazole-Based Amino Ketones

3-Amino-1-(1H-benzo[d]imidazol-1-yl)-propan-1-one Derivatives

- Structure : Substitutes the thiophene with a benzimidazole ring.

- Key Differences: The benzimidazole moiety provides aromaticity and nitrogen-based basicity, making these compounds more likely to interact with DNA or enzymes.

Physicochemical Comparison

| Compound | Molecular Formula | Key Substituents | Polarity | Reactivity |

|---|---|---|---|---|

| 3-Amino-1-(5-methylthiophen-3-yl)propan-1-one | C₈H₁₁NOS | 5-Me-thiophene, amino-ketone | Moderate | Moderate nucleophilicity |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₁NOS | Thiophen-2-yl, hydroxyl | High | High solubility in polar solvents |

| 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | C₁₃H₉ClOS | 5-Cl-thiophene, enone | Low | High electrophilicity |

Biological Activity

3-Amino-1-(5-methylthiophen-3-yl)propan-1-one is a compound of increasing interest in pharmacological and biochemical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a propan-1-one backbone with an amino group and a 5-methylthiophen-3-yl substituent. The presence of the thiophene ring enhances the compound's lipophilicity and reactivity, which are critical factors influencing its biological interactions. The molecular formula is C₁₀H₁₃NOS, indicating the presence of sulfur, which is known to play a role in various biological processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with biological molecules, potentially modulating enzyme activity.

- Receptor Binding : The thiophene ring may participate in π-π interactions with receptors, influencing their activation or inhibition.

- Neurotransmitter Modulation : Similar compounds have shown effects on neurotransmitter systems, indicating potential neuroactive properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticonvulsant Activity

Compounds containing thiophene rings have demonstrated efficacy in treating epilepsy. Preliminary studies suggest that this compound may share this property due to its structural similarities to known anticonvulsants.

3. Anti-inflammatory Effects

Research into related compounds suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or modulation of immune responses.

Case Studies and Research Findings

Several studies have evaluated the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-Amino-1-(5-methylthiophen-2-yl)propan-1-one | Similar thiophene structure; contains a ketone group | Potential neuroactive properties |

| 3-(5-Methylthiophen-2-yl)propan-1-amine | Variation in thiophene position | Anticonvulsant activity |

| 2-(5-Methylthiophen)-N,N-dimethylpropanamide | Contains an amide functional group | Possible analgesic effects |

These findings indicate that modifications in the thiophene structure can significantly alter binding affinities and activity profiles, suggesting that further pharmacological studies on this compound are warranted.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific pathways involved in its biological activities.

- Structure–Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and selectivity against targeted biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.